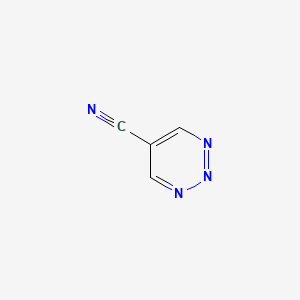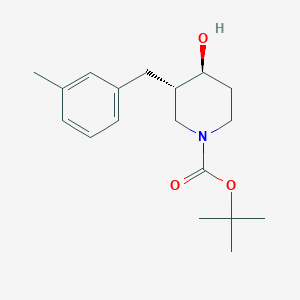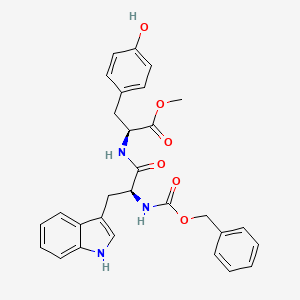![molecular formula C12H15N B13086178 Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene is a complex organic compound characterized by its unique spiro structure, which consists of two or more rings connected by a single common carbon atom. This compound exhibits significant rigidity and chirality due to its spiro configuration, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene typically involves multiple steps, including the formation of the spiro center and the construction of the bicyclic and piperidine rings. One common method involves the use of carbenoid reactions, such as the Doering-Moore-Skatebol reaction, which introduces the spiro center through the addition of dichlorocarbene to a suitable precursor . The reaction conditions often require low temperatures and the presence of trapping reagents like methyl lithium and 1,3-diphenylisobenzofuran .
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography and liquid-liquid extraction are frequently employed to isolate and purify the compound . The use of automated synthesis and purification systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace specific functional groups on the compound.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[bicyclo[42
Scientific Research Applications
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s rigidity and chirality also play a role in its biological activity, influencing how it interacts with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[4.2.0]octane-7,3’-chromane]-1,3,5-triene
- Spiro[bicyclo[4.2.0]octa-2,3-diene-7,2’-[1,3]dioxolane]
- Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene
Uniqueness
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene stands out due to its unique combination of bicyclic and piperidine rings, which imparts distinct chemical and biological properties. Its spiro center contributes to its rigidity and chirality, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-piperidine] |
InChI |
InChI=1S/C12H15N/c1-2-5-11-10(4-1)8-12(11)6-3-7-13-9-12/h1-2,4-5,13H,3,6-9H2 |
InChI Key |
SNTXKXAGKRGUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C32)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





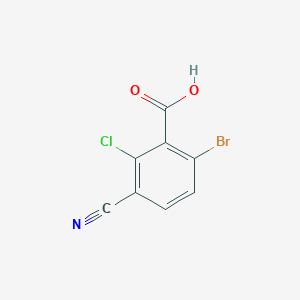
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
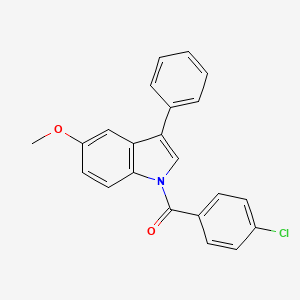
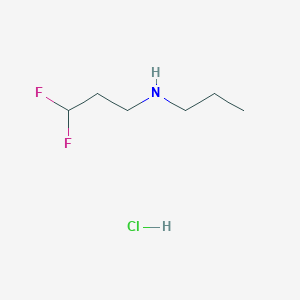
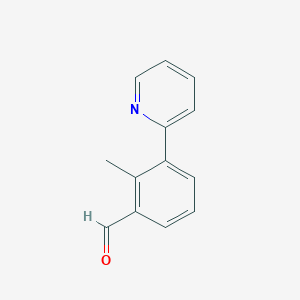

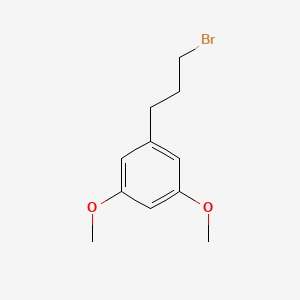
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
